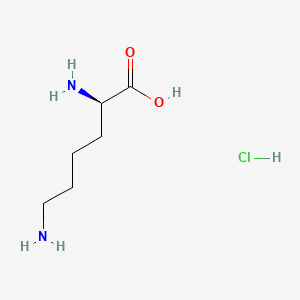

D-Lysine hydrochloride

概要

説明

D-リシン塩酸塩: は、アミノ酸リシンの誘導体、特にD-エナンチオマーです。リシンは必須アミノ酸であり、人体では合成できないため、食事から摂取する必要があります。D-リシン塩酸塩は、その独特の性質により、さまざまな科学的および産業的な用途で使用されています。

準備方法

合成経路と反応条件:

化学合成: D-リシンは、L-リシンのラセミ化により合成できます。このプロセスでは、L-リシンを、サリチルアルデヒドなどの触媒の存在下で、水酸化ナトリウムなどの塩基で高温(約100℃)で処理します。

微生物的不斉変換: 別の方法として、ハフニア・アルベイなどの微生物生体触媒を使用して、DL-リシンをD-リシンに変換する方法があります。

工業的生産方法:

結晶化: 工業生産では、リシンと塩酸を含む水溶液からリシン塩酸塩を結晶化することがよくあります。

発酵: 大規模生産には、遺伝子組み換え微生物を使用してリシンを生成する発酵プロセスも含まれる場合があります。その後、リシンは塩酸塩の形に変換されます。

化学反応の分析

反応の種類:

酸化: D-リシンは酸化反応を起こし、多くの場合、過酸化水素や過マンガン酸カリウムなどの試薬が関与します。

還元: 還元反応は、D-リシンをさまざまな誘導体に変換でき、多くの場合、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: D-リシンは、そのアミノ基が他の官能基に置き換わる置換反応に関与できます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: さまざまなアルキル化剤、アシル化剤。

主な生成物:

酸化: 酸化リシン誘導体。

還元: 還元リシン誘導体。

置換: 置換リシン化合物。

科学研究への応用

化学:

生物学:

医学:

産業:

科学的研究の応用

Pharmaceutical Applications

D-Lysine hydrochloride is utilized in several pharmaceutical formulations. Its primary role is as a dietary supplement, particularly for conditions related to lysine deficiency. Notably, it has been studied for its efficacy in:

- Herpes Simplex Virus Management : Research indicates that D-Lysine may help reduce the frequency and severity of herpes outbreaks. A study demonstrated that subjects taking D-Lysine supplements experienced fewer episodes compared to those on a placebo .

- Anxiety and Stress Relief : Some studies suggest that D-Lysine may have anxiolytic effects, potentially reducing anxiety levels in individuals under stress. A clinical trial showed that participants who supplemented with D-Lysine reported lower anxiety levels during stressful situations .

Table 1: Summary of Pharmaceutical Applications

| Application | Description | Evidence Source |

|---|---|---|

| Herpes Management | Reduces frequency/severity of outbreaks | |

| Anxiety Relief | May alleviate anxiety under stress |

Nutritional Applications

In nutrition, this compound serves as an essential amino acid supplement, particularly in animal feed. It plays a crucial role in:

- Animal Growth : D-Lysine is critical for protein synthesis and overall growth in livestock. Studies have shown that supplementing animal diets with D-Lysine leads to improved weight gain and feed efficiency .

- Human Nutrition : As an essential amino acid, it supports various bodily functions, including calcium absorption and muscle protein synthesis. Its incorporation into dietary supplements has been linked to enhanced recovery from surgery and sports injuries .

Table 2: Nutritional Benefits

| Nutritional Benefit | Description | Evidence Source |

|---|---|---|

| Growth Promotion | Enhances weight gain and feed efficiency | |

| Muscle Recovery | Aids in recovery from injuries/surgery |

Industrial Applications

This compound is also employed in various industrial processes:

- Food Industry : It is used as a food additive to enhance nutritional value, particularly in processed foods where amino acid profiles are often lacking.

- Biotechnology : In research settings, D-Lysine serves as a substrate for microbial fermentation processes aimed at producing other valuable compounds .

Table 3: Industrial Uses

| Industry | Application | Evidence Source |

|---|---|---|

| Food Industry | Nutritional enhancement | |

| Biotechnology | Substrate for fermentation processes |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study on Herpes Management : A double-blind study involving 50 participants found that those taking 1,000 mg of D-Lysine daily had a significant reduction in outbreak frequency compared to the placebo group over six months .

- Agricultural Study : A trial conducted on poultry demonstrated that adding D-Lysine to feed improved growth rates by 15% compared to control groups without supplementation .

作用機序

分子標的と経路:

タンパク質合成: D-リシンは、翻訳中にタンパク質に組み込まれ、タンパク質合成において重要な役割を果たします。

類似化合物との比較

類似化合物:

L-リシン: リシンのL-エナンチオマーで、生物学的に活性であり、人間の健康に不可欠です。

DL-リシン: D-リシンとL-リシンのラセミ混合物。

独自性:

生物活性

D-Lysine hydrochloride, a stereoisomer of the amino acid lysine, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a nutritional supplement. This article synthesizes recent research findings, case studies, and relevant data regarding the biological activity of this compound.

1. Antimicrobial Properties

Research Findings:

Studies have demonstrated that this compound exhibits significant antimicrobial properties. A notable investigation involved the introduction of D-lysine residues into antimicrobial peptides (AMPs) such as CM15. The results indicated that while D-lysine substitutions moderately decreased antimicrobial activity against Staphylococcus aureus, they significantly reduced toxicity towards eukaryotic cells, enhancing the therapeutic index of these peptides .

Mechanism of Action:

The mechanism behind this dual effect appears to involve alterations in the secondary structure of the peptides. Circular dichroism studies showed that D-lysine substitutions led to a loss of helical structure, which correlated with reduced cytotoxicity while maintaining sufficient antimicrobial efficacy .

2. Enhancement of Antibiotic Activity

This compound has been shown to enhance the bactericidal activity of β-lactam antibiotics. In a study involving Escherichia coli, the combination of lysine hydrochloride and β-lactams resulted in increased expression of genes linked to the tricarboxylic acid (TCA) cycle and elevated levels of reactive oxygen species (ROS), which are critical for bacterial lethality .

Key Findings:

- Lysine hydrochloride significantly improved the effectiveness of ampicillin and other β-lactams.

- The enhancement was not observed with fluoroquinolones or aminoglycosides, indicating a specific interaction with β-lactam mechanisms .

- Mutants resistant to this combination treatment exhibited alterations in membrane protein expression, suggesting that lysine interacts with bacterial membranes to potentiate antibiotic action .

3. Nutritional Applications

Growth Promotion in Aquaculture:

An 8-week feeding trial on common carp revealed that D-Lysine could effectively support growth and nutrient utilization compared to other lysine isomers . This finding is particularly relevant for aquaculture, where amino acid supplementation is crucial for optimal fish growth.

4. Case Studies

Case Study: Tumor Treatment in Mice

A preclinical study assessed the effects of this compound on mice bearing H69 tumor xenografts. The administration of this compound (35 mg/mouse) was part of a broader treatment regimen aimed at evaluating its potential role in enhancing therapeutic outcomes against tumors . Although specific results from this study were not detailed in the search results, it underscores ongoing research into the compound's therapeutic applications.

5. Summary Table of Biological Activities

特性

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884365 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7274-88-6 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its L-enantiomer?

A1: Research indicates that while L-Lysine hydrochloride effectively stimulates growth in young rats, this compound does not have the same effect. [] In fact, prolonged feeding of DL-Lysine hydrochloride, a racemic mixture, led to minor pathological changes in the liver and kidneys of rats. [] This highlights the crucial difference in biological activity between the two enantiomers.

Q2: Can this compound be used in the synthesis of other important compounds?

A2: Yes, this compound serves as a starting material in the production of (R)-Alpha-amino-e-caprolactam, a significant piperidine amine compound. [] This method offers a stable, efficient, and cost-effective approach for synthesizing the target compound.

Q3: What role does this compound play in chiral separation technologies?

A3: this compound plays a crucial role in creating chiral selective composite membranes. [] These membranes, formed by copolymerizing D-Lysine with piperazine and trimesoyl chloride on polysulfone substrates, demonstrate effective optical resolution of racemic Lysine monohydrochloride. [] Notably, membranes with equal proportions of L-Lysine and piperazine achieved impressive enantiomeric excess exceeding 95% for this compound in the permeate. [] This highlights the potential of this compound in developing efficient chiral separation technologies.

Q4: Can this compound be utilized in the development of advanced optical materials?

A4: Research suggests that this compound, when co-assembled with photoactivated aggregation-induced emission (AIE) molecules, can create systems exhibiting circularly polarized luminescence. [] This finding suggests the potential of this compound in developing advanced optical materials with tunable chiroptical properties.

Q5: Are there any known safety concerns associated with this compound?

A5: While D-Lysine itself is considered safe for consumption as a feed additive, the research indicates potential adverse effects of this compound. Specifically, prolonged feeding of DL-Lysine hydrochloride, containing this compound, resulted in slight pathological changes in the liver and kidneys of rats. [] This emphasizes the need for further research to fully understand the long-term safety profile of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。